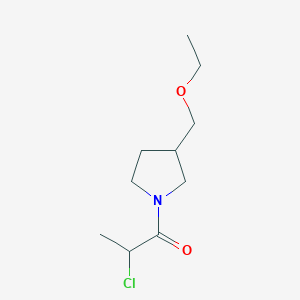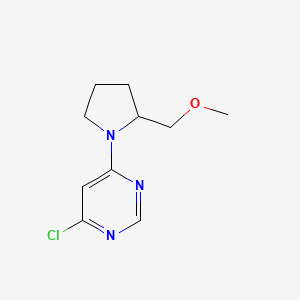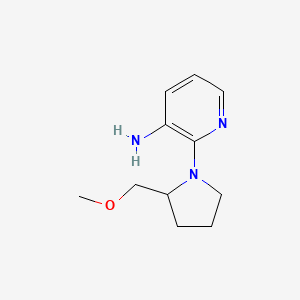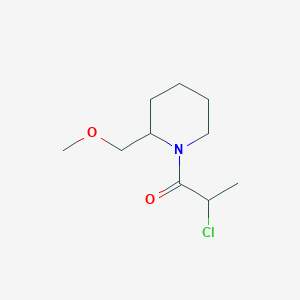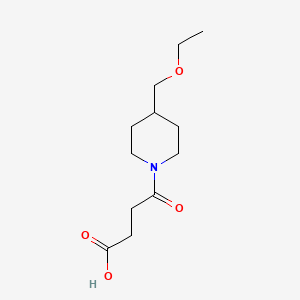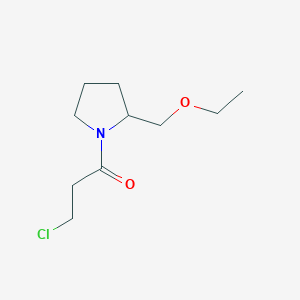
3-氯-1-(2-(乙氧甲基)吡咯烷-1-基)丙-1-酮
描述
3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .科学研究应用
吡咯烷衍生物的合成
- 农用化学品和医药化合物的合成:带有氯原子的N-取代的4-甲基-2-吡咯烷酮与碱性甲醇盐反应生成5-甲氧基化的3-吡咯啉-2-酮。这些产物对于开发农用化学品和医药化合物很有价值,证明了该化合物作为合成有机化学中的前体的用途(Ghelfi et al., 2003)。
药理应用
- 抗心律失常和降压作用:一项研究报告了1-取代的吡咯烷-2-酮和吡咯烷衍生物的合成和测试,以了解其心电图、抗心律失常和降血压活性。具有3-(4-芳基哌嗪-1-基)丙基部分的化合物显示出很强的抗心律失常和降血压活性,表明具有治疗应用的潜力(Malawska et al., 2002)。
化学鉴定和衍生
- 卡西酮的鉴定和衍生:该研究重点关注鉴定卡西酮的新型盐酸盐,并通过各种光谱技术探索其性质。这项研究强调了衍生物在法医学中的重要性,提供了物质鉴定和分析的方法(Nycz et al., 2016)。
材料科学
- 电化学合成及应用:研究了基于衍生物的N-连接聚双吡咯的电化学合成及其电致变色和离子受体性质。这项研究展示了此类衍生物在材料科学中的应用,尤其是在开发智能材料和传感器方面(Mert et al., 2013)。
作用机制
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring is often involved in interactions with biological targets, contributing to the compound’s pharmacological activity .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, the compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effect. The presence of the ethoxymethyl and chloropropanone groups in the compound might influence these properties, but specific details would require experimental data .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to direct effects on cellular structures .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by its storage conditions, while its efficacy could be influenced by the presence of other drugs or substances in the body .
生化分析
Biochemical Properties
3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . These interactions can lead to enzyme inhibition or activation, depending on the specific context and conditions of the reaction.
Cellular Effects
The effects of 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the uptake of neurotransmitters like dopamine and norepinephrine, which are critical for cell signaling in the nervous system . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring allows the compound to fit into the active sites of enzymes, leading to inhibition or activation of their activity . This binding can also result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter uptake and enzyme activity . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular function . By understanding the metabolic pathways, researchers can better predict the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s effectiveness by ensuring it reaches its intended site of action.
属性
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-3-7-12(9)10(13)5-6-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHRMFPDKSPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




